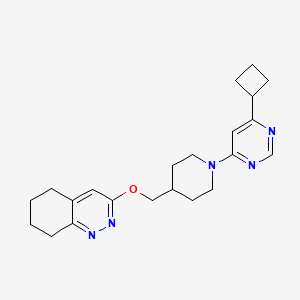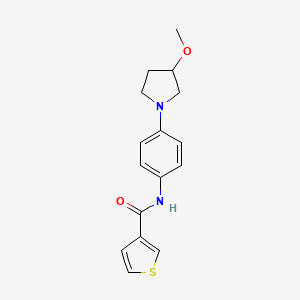
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide is a synthetic organic compound that features a thiophene ring attached to a carboxamide group, with a phenyl ring substituted with a methoxypyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of 3-methoxypyrrolidine with a suitable halogenated precursor, often under basic conditions to facilitate nucleophilic substitution.
Attachment to the Phenyl Ring: The methoxypyrrolidine derivative is then reacted with a phenyl halide through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the substituted phenyl ring.
Formation of the Thiophene Carboxamide: The final step involves the reaction of the substituted phenyl derivative with thiophene-3-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and thiophene derivatives.
科学研究应用
Chemistry
In chemistry, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of methoxypyrrolidine and thiophene derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, this compound has potential applications as a drug candidate due to its structural features that may interact with specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
作用机制
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions and electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-(3-methylpyrrolidin-1-yl)phenyl)thiophene-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide is unique due to the presence of the methoxypyrrolidine moiety, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of solubility, stability, and interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-15-6-8-18(10-15)14-4-2-13(3-5-14)17-16(19)12-7-9-21-11-12/h2-5,7,9,11,15H,6,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFFDQSYWUVCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
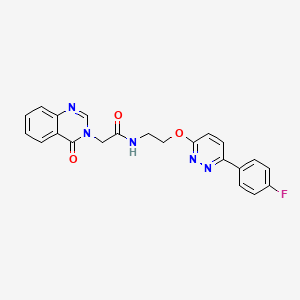
![6-(3,5-dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2699454.png)
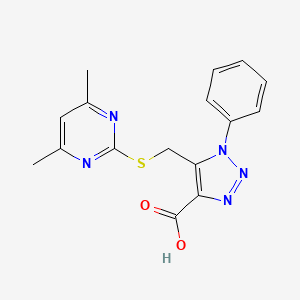
![(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide](/img/structure/B2699460.png)
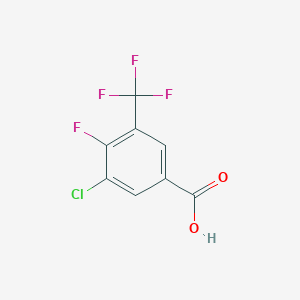
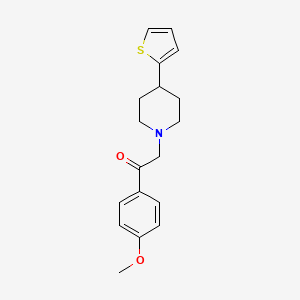
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)
![N-(4-acetylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699466.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)
![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/new.no-structure.jpg)
![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2699473.png)
